Structural Differentiation: 3-Methylisothiazole vs. Unsubstituted Thiazole in the Carboxamide Side Chain
The presence of a 3-methyl group on the isothiazole ring distinguishes this compound from the unsubstituted thiazole analog 2-(2-methoxyethoxy)-N-(thiazol-2-yl)isonicotinamide (CAS 2034430-37-8). In the broader class of PIM kinase inhibitors, methyl substitution at the thiazole 3-position has been associated with altered potency and selectivity profiles compared to unsubstituted or differently substituted thiazole carboxamides [1]. While direct comparative IC₅₀ data for this specific compound are not available in the public domain, the structural difference is quantifiable: the target compound possesses a methyl group (additional 15.03 Da) at a position that directly abuts the amide bond, influencing both steric and electronic properties of the pharmacophore [2].
| Evidence Dimension | Molecular weight and steric bulk at the thiazole ring adjacent to the carboxamide linkage |
|---|---|
| Target Compound Data | 293.34 g/mol; 3-methyl-1,2-thiazol-5-yl substituent |
| Comparator Or Baseline | CAS 2034430-37-8: 279.32 g/mol; unsubstituted thiazol-2-yl substituent (ΔMW = 14.02 Da) |
| Quantified Difference | Molecular weight difference of 14.02 g/mol (5.0% increase); steric and electronic contribution of methyl group at position adjacent to amide bond |
| Conditions | Calculated from molecular formulas: C₁₃H₁₅N₃O₃S (target) vs. C₁₂H₁₃N₃O₃S (comparator) |
Why This Matters
The methyl group at the isothiazole 3-position alters the conformational preference around the amide bond and modifies the hydrogen-bonding environment, which can shift kinase selectivity profiles—a critical consideration for assay design and hit-to-lead progression.
- [1] Incyte Corporation. (2017). Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as PIM Kinase Inhibitors. U.S. Patent Application Publication No. US 2017/0182017 A1. View Source
- [2] PubChem. (2024). Compound Summary for CID 119100130. National Center for Biotechnology Information. View Source
